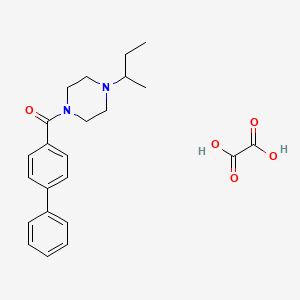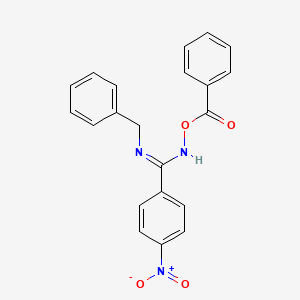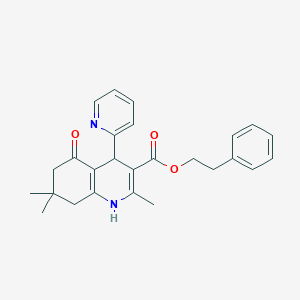![molecular formula C12H14ClNOS B5092200 N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
N-allyl-3-[(4-chlorophenyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-3-[(4-chlorophenyl)thio]propanamide, also known as ACTP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of thioamides and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-allyl-3-[(4-chlorophenyl)thio]propanamide involves the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer progression. N-allyl-3-[(4-chlorophenyl)thio]propanamide also inhibits the production of reactive oxygen species (ROS), which are implicated in various diseases. Additionally, it has been reported to inhibit the activity of the NF-κB pathway, which plays a role in inflammation.
Biochemical and Physiological Effects:
N-allyl-3-[(4-chlorophenyl)thio]propanamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases. It also inhibits the production of pro-inflammatory cytokines, which are implicated in various diseases. Additionally, N-allyl-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of fungi by inhibiting the activity of fungal enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-allyl-3-[(4-chlorophenyl)thio]propanamide in lab experiments is its high purity, which can be achieved through recrystallization. Additionally, it has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising compound for further research. However, one limitation of using N-allyl-3-[(4-chlorophenyl)thio]propanamide is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the research on N-allyl-3-[(4-chlorophenyl)thio]propanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and pathways. Additionally, the synthesis of analogs of N-allyl-3-[(4-chlorophenyl)thio]propanamide could lead to the discovery of compounds with even greater therapeutic potential.
Synthesis Methods
The synthesis of N-allyl-3-[(4-chlorophenyl)thio]propanamide involves the reaction of allylamine with 4-chlorobenzenethiol in the presence of a catalyst. The resulting product is then reacted with 3-chloropropionyl chloride to obtain N-allyl-3-[(4-chlorophenyl)thio]propanamide. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
N-allyl-3-[(4-chlorophenyl)thio]propanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. In a study conducted by Kim et al. (2016), N-allyl-3-[(4-chlorophenyl)thio]propanamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study by Lee et al. (2019) reported that N-allyl-3-[(4-chlorophenyl)thio]propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-2-8-14-12(15)7-9-16-11-5-3-10(13)4-6-11/h2-6H,1,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIAIEDVJKWFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6168924 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)

![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)




![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)
